3-Aminoindolin-2-one
Overview
Description
3-Aminoindolin-2-one is a compound of interest in the field of organic chemistry, known for its versatile applications in the synthesis of pharmaceuticals and materials. Its derivatives, including 3-aminoindolines and 3-aminoindoles, are crucial intermediates in the development of various therapeutic agents.
Synthesis Analysis
The synthesis of 3-Aminoindolin-2-one and its derivatives has been achieved through several innovative methods. An efficient approach involves a copper-catalyzed three-component coupling reaction, which proceeds via the coupling of 2-aminobenzaldehyde, secondary amine, and alkyne to form a propargylamine intermediate. This intermediate then undergoes cyclization into the indoline core, which can be isomerized into indole under certain conditions (D. Chernyak, N. Chernyak, & V. Gevorgyan, 2010). Another method utilizes calcium carbide as a solid alkyne source for the switchable synthesis of 2-methylene-3-aminoindolines and 2-methyl-3-aminoindoles, offering a safer alternative to gaseous acetylene (Zhiqiang Wang, Zeshuai Zhang, & Zheng-Hu Li, 2022).
Molecular Structure Analysis
The molecular structure of 3-Aminoindolin-2-one derivatives has been extensively analyzed using various spectroscopic and crystallographic techniques. These studies reveal the flexibility in the indoline core structure, allowing for a wide range of substitutions that modulate the physical and chemical properties of the compounds for specific applications.
Chemical Reactions and Properties
3-Aminoindolin-2-ones undergo a variety of chemical reactions, facilitating the synthesis of complex molecules. For example, they can participate in Pd-catalyzed coupling reactions, enabling the synthesis of 2-amino-3-arylindoles, which can further be fluorinated to afford 3-aryl-3-fluoroindolin-2-imines (Hualong Ding, Songlin Bai, P. Lu, & Yanguang Wang, 2017).
Scientific Research Applications
1. Anti-Inflammatory Agents
- Summary of Application: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application: Cell viability of 3-substituted-indolin-2-one derivatives was measured with the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits; the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels were measured by immunoblotting .
- Results or Outcomes: Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .
2. Synthesis of 3-substituted-3-hydroxyindolin-2-ones
- Summary of Application: An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones .
- Methods of Application: A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .
- Results or Outcomes: The synthesized 3-hydroxyindolin-2-one derivatives were confirmed by single crystal XRD analysis .
3. Synthesis of Enantioenriched 3-amino-2-oxindoles
- Summary of Application: The catalytic potential of chiral organocatalysts and metal catalysts has been successfully exploited for the synthesis of enantioenriched 3-amino-2-oxindoles via the addition of various nucleophiles to isatin imines .
- Methods of Application: This review focuses on the catalytic asymmetric synthesis of chiral 3-amino-3-substituted-2-oxindoles .
- Results or Outcomes: The review does not provide specific results or outcomes, but it does discuss the successful use of chiral organocatalysts and metal catalysts in the synthesis of enantioenriched 3-amino-2-oxindoles .
4. One-Pot Synthesis of 2-Aminoindoles
- Summary of Application: A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed .
- Methods of Application: The synthesis involves sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .
- Results or Outcomes: This protocol offers an operationally easy, simple, robust, and sustainable approach .
5. Mass Production of 3-Aminoindolin-2-one
- Summary of Application: The synthesis of 3-Aminoindolin-2-one has been improved for mass production .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The improved synthesis has the advantages of high yield, good operability, easy post-processing, low cost, and environmental benignity .
6. Anti-Inflammatory Activity of 3-Substituted-Indolin-2-one Derivatives
- Summary of Application: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the lowest cytotoxicity and was confirmed to exhibit excellent NO inhibitory activity .
4. One-Pot Synthesis of 2-Aminoindoles
- Summary of Application: A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed .
- Methods of Application: The synthesis involves sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .
- Results or Outcomes: This protocol offers an operationally easy, simple, robust, and sustainable approach .
5. Mass Production of 3-Aminoindolin-2-one
- Summary of Application: The synthesis of 3-Aminoindolin-2-one has been improved for mass production .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The improved synthesis has the advantages of high yield, good operability, easy post-processing, low cost, and environmental benignity .
6. Anti-Inflammatory Activity of 3-Substituted-Indolin-2-one Derivatives
- Summary of Application: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: Among the nineteen 3-subsituted-indolin-2-one derivatives, 3-(3-hydroxyphenyl)-indolin-2-one showed the lowest cytotoxicity and was confirmed to exhibit excellent NO inhibitory activity .
properties
IUPAC Name |
3-amino-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOURBIFKJIEMRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoindolin-2-one | |
CAS RN |
117069-75-7 | |
Record name | 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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